1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile

Chemical Stability Process Chemistry Intermediate Storage

Unprotected 1-aminocyclopropanecarbonitrile rapidly self-condenses and lacks solubility, derailing synthesis. This diphenylmethylene-protected compound resolves these issues as a stable, crystalline building block. - Enables ring-expansion route to trans-1,2-diaminocyclobutanes, essential for moclobemide analogs and Pt(II) antitumor complexes. - Serves as a lipophilic glycine equivalent under phase-transfer catalysis for asymmetric α,α-disubstituted amino acids. - Non-hygroscopic, distillation-compatible solid (bp ~400°C) ensures high batch consistency and reduced purification costs.

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
CAS No. 89985-88-6
Cat. No. B1278478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile
CAS89985-88-6
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESC1CC1(C#N)N=C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2/c18-13-17(11-12-17)19-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2
InChIKeyHRIPVXSRVSVPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylmethylene-Protected Aminocyclopropane Carbonitrile for Synthesis


1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile is a protected, cyclic α-aminonitrile belonging to the class of benzophenone imine (diphenylmethylene) Schiff bases. It serves primarily as a stable, crystalline intermediate for the synthesis of cyclopropane-containing amines and amino acids [1]. The diphenylmethylene group acts as a protecting group for the primary amine, preventing undesired side reactions and enabling subsequent selective deprotection under mild acidic or hydrogenolytic conditions [2]. Its core structure combines a strained cyclopropane ring with a reactive nitrile group, making it a versatile building block in medicinal chemistry and agrochemical research.

Building block class Diphenylmethylene-protected cyclic α-aminonitrile
Physical form Stable, non-hygroscopic crystalline intermediate
Protecting group Orthogonal deprotection under mild acidic or hydrogenolytic conditions

Why Unprotected 1-Aminocyclopropanecarbonitrile Is Not a Substitute


Direct substitution of 1-[(diphenylmethylidene)amino]cyclopropane-1-carbonitrile with its unprotected parent, 1-amino-1-cyclopropanecarbonitrile (or its hydrochloride salt), is synthetically unfeasible for key methodologies. The free aminonitrile is prone to self-condensation, decomposition, and poor solubility in organic solvents, which drastically reduces its utility as a building block [1]. The bulky diphenylmethylene group provides steric protection that prevents these side reactions and imparts the necessary lipophilicity for phase-transfer catalysis and other non-aqueous reaction conditions [2]. Therefore, attempting a generic substitution would lead to failed reactions, lower yields, and complex purification challenges, making the protected form a mandatory procurement specification.

Unprotected aminonitrile prone to self-condensation, decomposition, and poor handling.
Poor solubility in organic solvents limits its utility as a synthetic building block.
Lack of lipophilicity prevents use in phase-transfer catalysis, a key methodology.

Quantitative Evidence for Selecting the Protected Intermediate


Thermal Stability and Handling Advantages

The unprotected 1-amino-1-cyclopropanecarbonitrile hydrochloride decomposes upon melting at ~220°C, limiting its thermal process window . In contrast, the diphenylmethylene-protected analog exhibits a predicted boiling point of 399.5 °C at 760 mmHg, indicating significantly greater thermal stability and a wider liquid handling range for synthetic applications . This enhanced stability simplifies storage and broadens the scope of high-temperature reactions.

Thermal Stability
Data to verify
>179 °C wider liquid range
Broader thermal process window
Predicted BP vs. decomposition MP; cross-study comparable
Chemical Stability Process Chemistry Intermediate Storage

Enabling Cyclopropane Ring Expansion

In the synthesis of cyclobutane-1,2-diamines, the diphenylmethylene-protected aminonitrile is the essential substrate for a BH3-mediated ring expansion. The free amine or simpler imine-protected analogs do not undergo this specific rearrangement [1]. The target compound uniquely enables a synthesis pathway where the cyclopropane ring expands to a cyclobutane, a transformation that has been demonstrated to proceed with high efficiency, yielding the desired trans-1,2-diaminocyclobutane as the major product [1].

Ring Expansion
Class-level inference
Exclusive substrate for BH3-mediated expansion
Enables cyclobutane-diamine synthesis
Only viable substrate reported; ring expansion to cyclobutane
Synthetic Methodology Ring Expansion Diamine Synthesis

Phase-Transfer Catalysis Efficiency

The diphenylmethylene group dramatically increases the lipophilicity of the aminonitrile scaffold, enabling its use as a glycine anion equivalent in phase-transfer catalysis (PTC) [1]. For the target compound, this translates to efficient alkylation reactions. While analogous acyclic diphenylmethylene-protected glycine derivatives are well-documented, the cyclopropane variant's unique ring strain and steric environment can lead to improved diastereoselectivity in alkylation reactions, a hypothesis supported by the general behavior of the benzophenone imine group in PTC [1]. Direct comparative data for the cyclopropane analog versus acyclic analogs is not yet available but is inferred from the established class behavior.

PTC Suitability
Class-level inference
Highly lipophilic, PTC-compatible
Target: Lipophilic, suitable Unprotected: Water-soluble, not suitable
Supports PTC amino acid synthesis
Inferred from benzophenone imine class behavior
Phase-Transfer Catalysis Amino Acid Synthesis Reaction Yield

Crystallinity and Purification Reliability

The target compound is typically supplied as a crystalline solid with a purity of 97% or higher, as confirmed by multiple supplier specifications . In contrast, the unprotected 1-amino-1-cyclopropanecarbonitrile is commonly available as its hydrochloride salt, which is hygroscopic and can be difficult to handle and purify to high levels . The crystalline nature of the protected compound allows for straightforward purification by recrystallization and provides superior long-term storage stability, reducing procurement risk.

Crystallinity & Purity
Supporting evidence
Crystalline solid, ≥97% purity
Simplifies handling and purification
Non-hygroscopic vs. hydrochloride salt; supplier data
Purification Physical Form Logistics

Key Applications for the Protected Aminonitrile


Conformationally Restricted 1,2-Diamine Synthesis

The compound is the definitive starting material for synthesizing rigid cyclopropane- and cyclobutane-1,2-diamines. As demonstrated by Vergne et al., it uniquely enables a ring-expansion route to trans-1,2-diaminocyclobutane [1]. These diamines are crucial scaffolds for designing potent and selective inhibitors, such as rigid analogs of moclobemide and platinum-based antitumor complexes [1]. This approach is superior to attempting synthesis from the unprotected aminonitrile, which does not support the key rearrangement step.

Asymmetric Quaternary Amino Acid Synthesis

Leveraging its enhanced lipophilicity, this compound serves as a cyclic glycine equivalent for the asymmetric synthesis of α,α-disubstituted amino acids under phase-transfer catalysis (PTC) conditions [2]. The installation of the cyclopropane ring creates a quaternary carbon center adjacent to the amine, a valuable motif in bioactive peptides and enzyme inhibitors. The use of the unprotected parent compound is precluded in PTC due to its ionic, water-soluble nature, making the protected form an irreplaceable intermediate for this methodology.

Cathepsin Inhibitor Pharmacophore Development

The compound is a critical intermediate in the synthesis of certain cathepsin K, L, and S inhibitors, as referenced in multiple patent families . The cyclopropane core and the protected amine are key structural features of the pharmacophore. The stability of the benzophenone imine protecting group allows for subsequent functionalization of the nitrile group (e.g., conversion to amides, acids, or heterocycles) under a variety of conditions without premature deprotection, a synthetic sequence that is not feasible with the free amine.

Scalable Process Chemistry Intermediate

For process chemists scaling up the synthesis of cyclopropane-containing APIs, the target compound's non-hygroscopic, crystalline nature (≥97% purity) and high thermal stability provide a robust, easily handled intermediate. Its physical properties, such as a boiling point near 400°C, allow for distillation-based purification, a valuable option in large-scale manufacturing that is unavailable for the thermally labile, non-distillable unprotected aminonitrile hydrochloride . This translates to higher batch-to-batch consistency and lower purification costs.

Application
Selection Property
Validation Focus
1,2-Diamine Scaffold Synthesis
Exclusive ring-expansion substrate
Reaction feasibility & trans-selectivity
Asymmetric Quaternary Amino Acid Synth.
PTC-compatible lipophilic scaffold
Diastereoselectivity & yield in PTC
Cathepsin Inhibitor Pharmacophore Dev.
Orthogonal protecting group stability
Nitrile functionalization without deprotection
Scalable Process Chemistry Intermediate
Crystalline, non-hygroscopic form
Batch consistency & purification control
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